molecular formula C6H10INO2 B8718263 2-Iodo-1-morpholin-4-yl-ethanone

2-Iodo-1-morpholin-4-yl-ethanone

Cat. No. B8718263
M. Wt: 255.05 g/mol
InChI Key: USDHPKSBQDWAFO-UHFFFAOYSA-N
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Patent
US08058425B2

Procedure details

Dissolve 1-chloro-2-oxo-2-(morpholin-4-yl)ethane (7.0 g, 42.8 mmol) and sodium iodide (8.0 g, 53.4 mmol) in 2-butanone (150 mL) and reflux for 3 hours under nitrogen. Dilute with ethyl acetate (200 mL), filter, concentrate under reduced pressure and chromatograph on flash silica using neat ethyl acetate to obtain 9.4 g (86%) of the title compound as a yellow oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:10])[N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1.[I-:11].[Na+]>CC(=O)CC.C(OCC)(=O)C>[I:11][CH2:2][C:3](=[O:10])[N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClCC(N1CCOCC1)=O
Name
Quantity
8 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 3 hours under nitrogen
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure and chromatograph on flash silica using neat ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ICC(N1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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